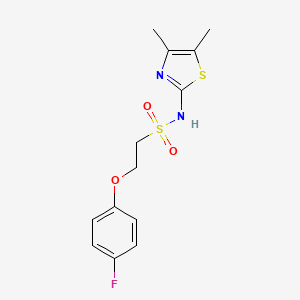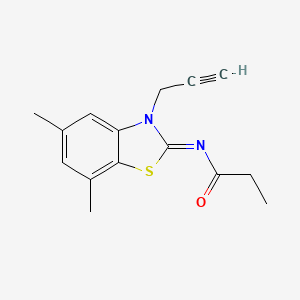![molecular formula C29H22N4O B2735778 N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide CAS No. 956211-76-0](/img/structure/B2735778.png)
N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N’-[(1E)-(3-{[1,1’-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide” is a type of hydrazone compound . Hydrazones are a class of organic compounds with the structure R1R2C=NNH2. They are related to ketones and aldehydes by the replacement of the oxygen with the –NNH2 functional group .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a biphenyl group, a phenyl group, and a pyrazol group. Unfortunately, specific structural details or diagrams are not available in the resources I have .Chemical Reactions Analysis
Hydrazones are known for their nucleophilicity, meaning they can donate an electron pair to an electrophile (electron-seeking species). This property allows them to undergo reactions like the Mannich reaction, coupling reaction, and halogenations .科学的研究の応用
Synthesis and Characterization
The compound N'-[(1E)-(3-{[1,1'-biphenyl]-4-yl}-1-phenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide and related derivatives have been the focus of various scientific studies due to their potential applications in medicinal chemistry and material science. These compounds have been synthesized and characterized, providing valuable insights into their structural and chemical properties. For instance, the synthesis of related pyrazole derivatives involves reactions such as the coupling of substituted benzohydrazones with pyrazole-4-carbaldehydes, leading to compounds with notable anticancer and antimicrobial activities (Naveen Kumar et al., 2021). Similarly, the synthesis of N-methyl-N-(phenylsulfonyl)benzohydrazonoyl chloride and its reaction with nitriles and acetylenes in the presence of aluminum chloride resulted in the formation of pyrazole derivatives (S. Ito et al., 1983).
Biological Activities
The biological activities of these compounds have been extensively studied, revealing their potential in various therapeutic areas. For example, certain derivatives have shown potent in vitro cytotoxic activity against human promyelocytic leukemia cells and antimicrobial activity against specific bacteria and yeasts, highlighting their potential as anticancer and antimicrobial agents (J. Asegbeloyin et al., 2014). The evaluation of these compounds against A549 adenocarcinomic human alveolar basal epithelial and MCF-7 human breast adenocarcinoma cell lines further emphasizes their anticancer capabilities, with certain compounds emerging as potent anticancer agents (Naveen Kumar et al., 2021).
Chemical Properties and Applications
The chemical properties of these compounds have been analyzed through various studies, including density functional theory (DFT) studies, to elucidate their inhibition efficiencies and reactive sites as corrosion inhibitors. These studies provide insights into the compounds' electronic structures and their potential applications in material science, such as in the prevention of corrosion in metals (Hengliang Wang et al., 2006).
将来の方向性
The future directions for this compound could involve further exploration of its biological activities, given that hydrazide-hydrazones are known to exhibit a wide variety of such activities . Further studies could also aim to elucidate its synthesis process, molecular structure, and physical and chemical properties.
特性
IUPAC Name |
N-[(E)-[1-phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N4O/c34-29(25-12-6-2-7-13-25)31-30-20-26-21-33(27-14-8-3-9-15-27)32-28(26)24-18-16-23(17-19-24)22-10-4-1-5-11-22/h1-21H,(H,31,34)/b30-20+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXLCEOBFTSRODV-TWKHWXDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=NNC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3/C=N/NC(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]ethanamine hydrochloride](/img/no-structure.png)
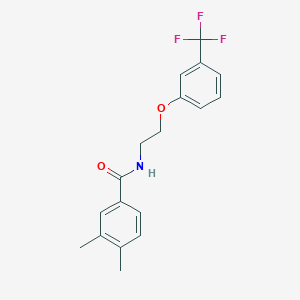
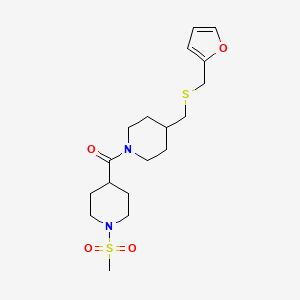
![2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methylacetamide](/img/structure/B2735704.png)


![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2735707.png)
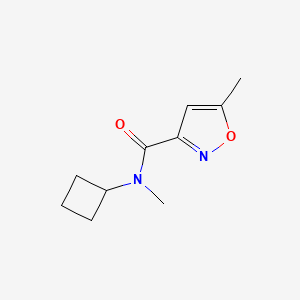
![N-(2,4-dimethylphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2735709.png)
![2-Methyl-1-[(1R,2R)-2-phenylcyclopropyl]propan-1-amine](/img/structure/B2735710.png)
![3-(1'-Ethyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2735711.png)
![[4-Bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2735712.png)
